molecular formula C21H18N2O5 B14939290 1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B14939290
M. Wt: 378.4 g/mol
InChI Key: FRBIXXLRUBAQBF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrrolidine core substituted with a 2-methoxyphenyl group at position 1 and a coumarin (2-oxo-2H-chromen-6-yl) moiety linked via a carboxamide bridge. The pyrrolidine ring’s 5-oxo group introduces rigidity, while the methoxy substituent on the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs. The coumarin fragment is a known pharmacophore in medicinal chemistry, often associated with anticoagulant, anti-inflammatory, or protease-inhibiting activity .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H18N2O5/c1-27-18-5-3-2-4-16(18)23-12-14(11-19(23)24)21(26)22-15-7-8-17-13(10-15)6-9-20(25)28-17/h2-10,14H,11-12H2,1H3,(H,22,26)

InChI Key

FRBIXXLRUBAQBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide with related compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Relevance Synthesis Highlights
This compound (Target Compound) C₂₁H₁₈N₂O₅ 2-Methoxyphenyl, coumarin-6-yl 378.38 Hypothesized protease/coumarin-targeting activity; improved solubility due to methoxy Likely involves coupling of pyrrolidine-carboxylic acid with coumarin-6-amine
1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (Y042-3561, ChemDiv) C₂₀H₁₄ClFN₂O₄ 3-Cl-4-F-phenyl, coumarin-6-yl 412.79 Screening compound; halogenation may enhance target binding but reduce solubility Standard carboxamide coupling; halogenated aryl group introduced early in synthesis
1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid C₂₃H₂₃N₅O₅ (varies by aryl) Tetrahydropyrimidine, aryl-pyrrolidine ~469.46 (varies) Anticancer/antimicrobial screening; fused pyrimidine enhances rigidity and H-bonding Reflux with succinic anhydride; recrystallization from ethanol
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (ParChem) C₂₀H₁₂ClF₅N₂O₂ Pyridine core, trifluoromethyl, difluorophenyl 450.77 High lipophilicity (F substituents); potential CNS activity due to blood-brain barrier penetration Multi-step halogenation and coupling; trifluoromethyl group introduced via Friedel-Crafts

Key Structural and Functional Insights

Substituent Effects on Solubility and Potency: The target compound’s 2-methoxyphenyl group likely improves aqueous solubility compared to the halogenated Y042-3561 (Cl/F-substituted) . However, halogenation in Y042-3561 may enhance binding affinity to hydrophobic enzyme pockets.

Core Heterocycle Variations :

  • Pyrrolidine vs. pyridine cores influence conformational flexibility. The pyrrolidine in the target compound allows for stereochemical diversity, whereas the pyridine in ParChem’s compound provides aromatic planar rigidity .

Coumarin vs. Tetrahydropyrimidine Pharmacophores :

  • The coumarin moiety in the target compound and Y042-3561 is associated with serine protease inhibition (e.g., thrombin). In contrast, the tetrahydropyrimidine in ’s derivatives may target dihydrofolate reductase (DHFR) or kinases .

Synthetic Accessibility :

  • Halogenated analogs (Y042-3561, ParChem) require specialized reagents for introducing Cl/F/CF₃ groups, increasing synthetic complexity. The target compound’s methoxy group is simpler to incorporate .

Research Findings and Limitations

  • Biological Data Gaps: No direct activity data for the target compound is available in the evidence. Inferences are drawn from structural analogs. For example, coumarin derivatives often exhibit anticoagulant properties, while halogenated pyrrolidines are explored as kinase inhibitors .
  • Crystallographic Data : SHELX software () is widely used for small-molecule refinement, suggesting that structural data for these compounds (if crystallized) may rely on SHELXL for accuracy .
  • Comparative Studies: No head-to-head studies were identified. Substituent effects are theorized based on established medicinal chemistry principles (e.g., halogenation increasing potency but reducing solubility).

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